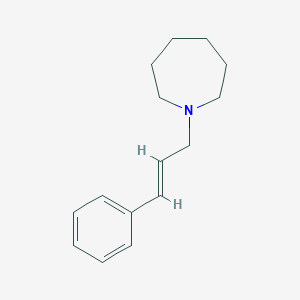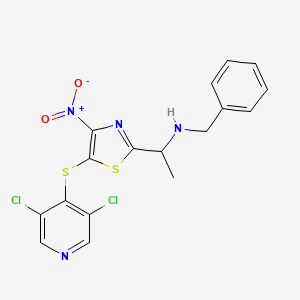
N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine is a complex organic compound featuring a benzyl group, a dichloropyridinyl thioether, a nitrothiazole, and an ethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated nitro compound under basic conditions.
Introduction of the Dichloropyridinyl Group: The dichloropyridinyl group is introduced via a nucleophilic substitution reaction, where the thiazole compound reacts with 3,5-dichloropyridine in the presence of a base.
Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride and a strong base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and amine groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The dichloropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Bases like sodium hydride or potassium carbonate are commonly used in substitution reactions.
Major Products
Oxidation: Oxidation of the thioether group can yield sulfoxides or sulfones.
Reduction: Reduction of the nitro group results in the formation of an amine.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
科学研究应用
N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
相似化合物的比较
Similar Compounds
N-Benzyl-1-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethanamine: shares structural similarities with other thiazole and pyridine derivatives.
This compound: can be compared to compounds like 3,5-dichloropyridine and nitrothiazole derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C17H14Cl2N4O2S2 |
|---|---|
分子量 |
441.4 g/mol |
IUPAC 名称 |
N-benzyl-1-[5-(3,5-dichloropyridin-4-yl)sulfanyl-4-nitro-1,3-thiazol-2-yl]ethanamine |
InChI |
InChI=1S/C17H14Cl2N4O2S2/c1-10(21-7-11-5-3-2-4-6-11)16-22-15(23(24)25)17(27-16)26-14-12(18)8-20-9-13(14)19/h2-6,8-10,21H,7H2,1H3 |
InChI 键 |
GGPOAYIDLCXQGN-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC(=C(S1)SC2=C(C=NC=C2Cl)Cl)[N+](=O)[O-])NCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


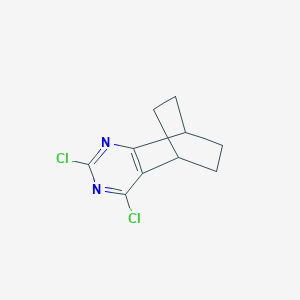
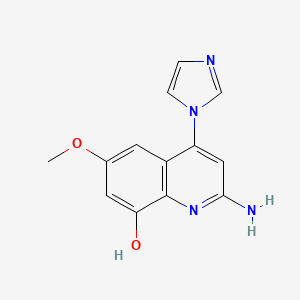



![6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15223263.png)
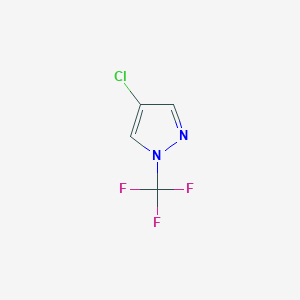
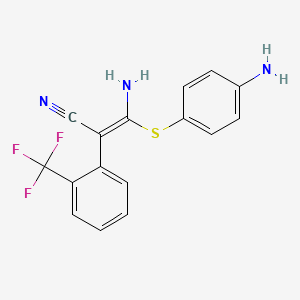
![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)


